2-Propan-2-ylpyridin-4-amine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propan-2-ylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRPEJZMVYZFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-00-0 | |
| Record name | 2-(propan-2-yl)pyridin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profiling of 2-Propan-2-ylpyridin-4-amine Hydrochloride: Aqueous vs. Organic Systems
Executive Summary & Compound Architecture
Understanding the solubility landscape of 2-Propan-2-ylpyridin-4-amine hydrochloride (also known as 2-isopropyl-4-aminopyridine HCl) is critical for optimizing reaction workups, purification via crystallization, and pre-formulation screening.
As a hydrochloride salt of an alkyl-substituted aminopyridine, this compound exhibits a hybrid solubility profile :
-
The Ionic Domain: The pyridinium chloride core drives high aqueous and methanol solubility.
-
The Lipophilic Domain: The 2-isopropyl group disrupts crystal lattice packing relative to unsubstituted analogs (e.g., 4-aminopyridine), potentially enhancing solubility in mid-polarity solvents like isopropanol or ethyl acetate compared to its methyl analogs.
This guide moves beyond static data points to provide a predictive framework and validated protocols for determining the exact solubility limits in your specific crystalline batch.
Physicochemical Basis of Solubility
To predict solubility behavior, we must analyze the competition between Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).
-
Protonation Site: In 4-aminopyridines, the ring nitrogen is the primary protonation site (pKa ~9.2) due to resonance stabilization from the C4-amino group. The resulting structure is a pyridinium cation .
-
Chloride Counter-ion: Creates a strong ionic lattice, necessitating high-dielectric solvents (Water, DMSO, Methanol) to overcome the lattice energy.
-
Isopropyl Sterics: The bulky 2-isopropyl group increases the entropy of dissolution, often making this salt more soluble in organic solvents than the rigid 4-aminopyridine HCl.
Predicted Solubility Matrix
Based on structure-activity relationships (SAR) of aminopyridine salts.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism | Application |
| Aqueous | Water, PBS (pH 7.4) | High (>100 mg/mL) | Ion-Dipole, H-Bonding | Formulation, Extraction |
| Polar Protic | Methanol, Ethanol | High to Moderate | H-Bonding, Dipole-Dipole | Synthesis, Dissolution |
| Polar Aprotic | DMSO, DMF | Very High | Dipole-Dipole, cation solvation | Stock Solutions, Screening |
| Mid-Polarity | 2-Propanol (IPA), Acetone | Low to Moderate | Van der Waals (Isopropyl group) | Crystallization (Antisolvent) |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | None (Lattice energy dominates) | Washing, Precipitation |
Solubility Mechanisms & Workflows
The following diagram illustrates the thermodynamic decision tree for solvent selection, crucial for process optimization.
Figure 1: Solubility thermodynamics and solvent selection logic for aminopyridine salts.
Experimental Protocol: Precise Solubility Determination
Do not rely on literature values alone. Polymorphism and purity significantly affect solubility. Use this Self-Validating Shake-Flask Protocol to generate data for your specific batch.
Phase 1: Preparation
-
Equipment: Thermostatic shaker (±0.1°C), HPLC vials, 0.45 µm PTFE syringe filters (compatible with organics), 0.45 µm PES filters (for aqueous).
-
Solvents: HPLC-grade Water, Methanol, Ethanol, IPA, Acetone, Toluene.
Phase 2: The Saturation Workflow
-
Excess Addition: Add the HCl salt to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours .
-
Validation Step: Check visually after 1 hour. If all solid has dissolved, add more.
-
-
Sedimentation: Stop shaking and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation during sampling.
Phase 3: Quantification (HPLC Method)
-
Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately into a tared dilution vial.
-
Dilution: Weigh the vial to determine the aliquot mass. Dilute with Mobile Phase to bring into linear range.
-
HPLC Conditions (Generic for Aminopyridines):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 80:20 Buffer (10mM Ammonium Formate pH 4.0) : Acetonitrile. Note: Low pH ensures the amine remains protonated and does not tail.
-
Detection: UV @ 260 nm (Pyridine characteristic absorption).
-
Phase 4: Data Calculation
Calculate solubility (
Technical Implications for Process Chemistry
Crystallization & Purification
The most effective purification method for this subclass is Anti-Solvent Crystallization .
-
Strategy: Dissolve the crude HCl salt in a minimum volume of warm Methanol or Ethanol (where solubility is high).
-
Action: Slowly add Ethyl Acetate or Isopropyl Ether (IPE).
-
Result: The lipophilic isopropyl group allows the impurity profile to remain in the organic mother liquor while the pure HCl salt crystallizes out as the dielectric constant drops.
Extraction (Free Base vs. Salt)
-
Acidic pH (pH < 4): The compound is in the aqueous phase (Salt form). Organic washes (DCM/EtOAc) will remove non-basic impurities.
-
Basic pH (pH > 10): Neutralize with NaOH to generate the Free Base . The free base (2-isopropylpyridin-4-amine) will partition heavily into organic solvents like DCM or Ethyl Acetate (LogP ~1.5 - 2.0).
References
-
Cayman Chemical. 4-Aminopyridine Solubility Data. (General reference for aminopyridine solubility profiles).
-
BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents. (Protocol validation for substituted aminopyridines).
-
ResearchGate. Purification of organic hydrochloride salts. (Discussion on solvent selection for amine HCl recrystallization).
-
PubChem. 2-Isopropylpyridin-4-amine Compound Summary. (Structural and physicochemical property data).
-
Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine. (Thermodynamic models for aminopyridine dissolution).
Sources
literature review of 2-isopropylpyridin-4-amine derivatives in medicinal chemistry
2-Isopropylpyridin-4-amine: A Strategic Scaffold in Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the 2-isopropylpyridin-4-amine moiety has emerged as a high-value pharmacophore, particularly in the development of targeted kinase inhibitors. This scaffold combines the hydrogen-bonding capability of the 4-aminopyridine core—a classic "hinge-binding" motif—with the steric and lipophilic properties of the 2-isopropyl group.
This technical guide analyzes the structural utility of 2-isopropylpyridin-4-amine, focusing on its application in Bruton’s Tyrosine Kinase (BTK) inhibition. We explore the synthetic pathways to access this core, its role in modulating potency and selectivity, and provide detailed protocols for its integration into drug discovery campaigns.
Structural Analysis & Pharmacophore
The efficacy of 2-isopropylpyridin-4-amine stems from its ability to satisfy multiple binding requirements simultaneously.
The 4-Aminopyridine Core (Hinge Binder)
The pyridine nitrogen (N1) and the exocyclic amino group (4-NH2) form a donor-acceptor motif essential for ATP-competitive inhibition.
-
N1 (Acceptor): Typically interacts with the backbone NH of the kinase hinge region.
-
4-NH2 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residues.
The 2-Isopropyl Group (Selectivity & ADME)
The introduction of an isopropyl group at the C2 position is a deliberate medicinal chemistry tactic:
-
Lipophilic Pocket Filling: The isopropyl group targets the hydrophobic regions adjacent to the ATP-binding site (often the "gatekeeper" or solvent-exposed front pockets), enhancing affinity via van der Waals interactions.
-
Steric Occlusion: Unlike a methyl group, the isopropyl group provides significant bulk. This can induce conformational changes in the protein or prevent binding to off-target kinases with smaller pockets, thereby improving selectivity.
-
Metabolic Stability: Branched alkyl chains often show improved metabolic stability compared to n-alkyl chains (e.g., n-propyl), reducing the rate of oxidative dealkylation.
Table 1: Physicochemical Profile of the Scaffold
| Property | Value (Approx.) | Significance |
| Molecular Weight | 136.19 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | ~1.8 - 2.1 | Optimal range for membrane permeability. |
| TPSA | ~39 Ų | Good oral bioavailability predictor. |
| pKa (Pyridine N) | ~9.1 | Highly basic; likely protonated at physiological pH, aiding solubility. |
Case Study: BTK Inhibition
Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Aberrant BTK signaling drives B-cell malignancies (e.g., MCL, CLL) and autoimmune diseases.
The Role of 2-Isopropylpyridin-4-amine in BTK Inhibitors
Patent literature (e.g., WO2017100662A1 ) highlights the use of 2-isopropylpyridin-4-amine as a key intermediate in synthesizing tricyclic BTK inhibitors.[1] In these molecules, the pyridine ring serves as a scaffold that positions the inhibitor within the ATP-binding pocket, while the isopropyl group occupies a hydrophobic sub-pocket, anchoring the molecule and enhancing residence time.
Signaling Pathway Visualization
The following diagram illustrates the BTK signaling cascade and the intervention point of 2-isopropylpyridin-4-amine derivatives.
Figure 1: B-Cell Receptor signaling pathway highlighting BTK as the therapeutic target for 2-isopropylpyridin-4-amine derivatives.
Synthetic Methodologies
Accessing the 2-isopropylpyridin-4-amine core requires regioselective functionalization.[2] The most robust route involves the Suzuki-Miyaura coupling of a 2-halopyridine followed by reduction.
Primary Route: The Nitro-Reduction Pathway
This route avoids the direct amination of the electron-deficient pyridine ring, which can be challenging. Instead, it utilizes the commercially available 2-chloro-4-nitropyridine .
-
Step 1: Suzuki Coupling
-
Step 2: Hydrogenation
Synthetic Workflow Visualization
Figure 2: Two-step synthetic pathway from 2-chloro-4-nitropyridine to the target scaffold.
Detailed Experimental Protocols
The following protocols are derived from validated patent methodologies (WO2017100662A1) and standard organic synthesis practices.
Protocol A: Synthesis of 4-Nitro-2-(prop-1-en-2-yl)pyridine
-
Objective: Install the isopropyl skeleton via an isopropenyl intermediate.
-
Reagents:
-
Procedure:
-
Charge a reaction flask with 2-chloro-4-nitropyridine, the boronate ester, K₂CO₃, and Pd(dppf)Cl₂.[1]
-
Add degassed Dioxane/Water mixture.
-
Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours .
-
Cool to room temperature and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Yield: ~85% (2.2 g).
-
Validation: MS (ESI) m/z 165.1 [M+H]⁺.
-
Protocol B: Synthesis of 2-Isopropylpyridin-4-amine
-
Objective: Global reduction to yield the final amine.
-
Reagents:
-
Procedure:
-
Carefully add Pd/C catalyst (Caution: Pyrophoric).
-
Stir the mixture under a hydrogen balloon (1 atm) at room temperature for 18 hours .
-
Filter the reaction mixture through a Celite pad to remove the catalyst.[6] Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Expected Yield: ~99% (1.8 g).
-
Validation: MS (ESI) m/z 137.1 [M+H]⁺. ¹H NMR should show the disappearance of alkene protons and the appearance of the isopropyl septet/doublet pattern.
Conclusion
The 2-isopropylpyridin-4-amine scaffold represents a versatile and synthetically accessible building block for medicinal chemistry. Its ability to combine hinge-binding electronics with hydrophobic pocket-filling properties makes it an ideal candidate for optimizing kinase inhibitors, particularly for targets like BTK where selectivity is paramount. The protocols provided herein offer a scalable and high-yielding route to this essential intermediate.
References
-
Arora, N., et al. (2017). Polycyclic compounds as inhibitors of Bruton's tyrosine kinase. WO2017100662A1.[6] World Intellectual Property Organization.
-
PubChem. (2025).[7][8] 2-Isopropylpyridin-4-amine Compound Summary. National Library of Medicine.[7] [Link]
- Hansen, J. D., et al. (2020). Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745. U.S.
Sources
- 1. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]
- 2. 4-Iodo-2-isopropylpyridine | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 7. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine - AiFChem [aifchem.com]
Methodological & Application
Application Note: High-Efficiency Coupling Strategies for 2-Isopropylpyridin-4-amine Hydrochloride
Introduction & Molecule Profile[1][2][3]
2-Isopropylpyridin-4-amine (often supplied as the hydrochloride salt ) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other bioactive small molecules.[1]
The presence of the isopropyl group at the C2 position introduces steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate. The amino group at C4 serves as the primary nucleophilic handle. However, the pyridine nitrogen (pKa ~5-6) and the hydrochloride counterion present specific synthetic challenges that must be managed to ensure high yields and reproducibility.[1]
Key Chemical Properties
| Property | Characteristic | Synthetic Implication |
| Nucleophilicity | Moderate (C4-NH₂) | Less nucleophilic than alkyl amines due to electron-withdrawing pyridine ring.[1] Requires activated electrophiles or catalysis.[1] |
| Basicity | Pyridine N (Basic) | Can poison Pd catalysts or form unproductive salts.[1] |
| Salt Form | Hydrochloride (HCl) | CRITICAL: Must be neutralized (free-based) in situ or prior to reaction to release the nucleophilic amine.[1] |
| Sterics | C2-Isopropyl | Remote from C4-amine; minimal steric hindrance for coupling, but impacts solubility and lipophilicity.[1] |
Critical Considerations for Reaction Design
The "Free-Basing" Requirement
The hydrochloride salt is non-nucleophilic. Attempting to couple the salt directly without sufficient base will result in near-zero conversion.
-
Strategy: Use at least 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).[1]
-
1.0 eq neutralizes the HCl salt.
-
1.0+ eq acts as the proton scavenger for the coupling reaction.
-
Regioselectivity (Ring N vs. Exocyclic N)
While the exocyclic amine (C4-NH₂) is the desired nucleophile, the ring nitrogen can compete, especially in acylation reactions.[1]
-
Solution: The C4-amine is generally more nucleophilic towards "hard" electrophiles (acyl chlorides, activated esters) due to resonance donation from the ring nitrogen, which makes the exocyclic nitrogen electron-rich (enamine-like character).[1] However, for "soft" electrophiles (alkyl halides), ring alkylation is a risk.[1]
Protocol 1: Amide Coupling (The "Gold Standard")[3]
This protocol is optimized for coupling 2-isopropylpyridin-4-amine HCl with carboxylic acids, the most common transformation in drug discovery (e.g., forming the amide backbone of kinase inhibitors).[1]
Mechanism: HATU-mediated activation of the carboxylic acid followed by nucleophilic attack of the free-based aminopyridine.
Materials
-
Amine: 2-Isopropylpyridin-4-amine HCl (1.0 eq)[1]
-
Acid: Carboxylic Acid Partner (1.0 - 1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq) (Preferred over EDC for electron-poor anilines)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: DMF (Anhydrous) or DMAc[1]
Step-by-Step Methodology
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).
-
Base Addition 1: Add DIPEA (1.5 equiv) and stir for 2 minutes.
-
Agent Addition: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes to form the activated At-ester.[1] Color change to yellow/orange is typical.
-
Amine Preparation: In a separate vial, suspend 2-Isopropylpyridin-4-amine HCl (1.0 equiv) in minimal DMF. Add DIPEA (1.5 equiv) and vortex/sonicate until the solid dissolves (free-basing).
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 4–16 hours . Monitor by LC-MS.[2][3][1][4]
-
Note: If conversion is slow (common with electron-deficient acids), heat to 50°C .[1]
-
-
Work-up: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (to remove HOBt/acid byproducts) and Brine.[1][5] Dry over Na₂SO₄.[1][5][6]
Self-Validating Check:
-
LC-MS: Look for [M+H]+ peak.[1] The disappearance of the activated ester peak and the amine peak confirms coupling.
-
Color: Reaction mixture usually stays homogenous.[1] Precipitation might indicate urea byproduct (if using EDC) or product insolubility.[1]
Protocol 2: Buchwald-Hartwig Amination (C-N Cross Coupling)[3]
Used when coupling the amine to an Aryl Halide (e.g., constructing bi-aryl amine scaffolds).[1] This is challenging due to the potential for the pyridine nitrogen to coordinate Palladium.
Materials
-
Nucleophile: 2-Isopropylpyridin-4-amine HCl (1.0 eq)[1]
-
Electrophile: Aryl Bromide/Iodide (1.0 eq)
-
Catalyst: Pd₂ (dba)₃ (0.05 eq) or Pd(OAc)₂
-
Ligand: Xantphos (0.10 eq) or BrettPhos (Preferred for difficult substrates)[1]
-
Base: Cs₂CO₃ (3.0 eq) or NaOtBu (2.5 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Free-Basing (Crucial Pre-step):
-
Suspend the amine HCl salt in EtOAc/sat. NaHCO₃. Shake vigorously. Separate organic layer, dry (Na₂SO₄), and concentrate to get the free base oil/solid .[1]
-
Why? Carbonate bases in the Buchwald reaction are often heterogeneous and may not effectively neutralize the HCl salt fast enough, leading to catalyst deactivation. Using the free base starting material is highly recommended for Pd chemistry.
-
-
Loading: In a microwave vial or pressure tube, combine:
-
Catalyst Prep: Add Pd catalyst and Ligand.
-
Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon/Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.
-
Filtration: Filter through a Celite pad to remove Palladium black.[1]
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the coupling partner.
Caption: Decision matrix for coupling 2-isopropylpyridin-4-amine HCl based on electrophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 eq. Ensure the amine is fully dissolved before adding to the activated acid. |
| No Reaction (Amide) | Steric hindrance or poor activation.[1] | Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered or electron-poor amines.[1] |
| Catalyst Death (Pd) | Pyridine N coordination or HCl poisoning.[1] | Mandatory: Convert HCl salt to free base before setting up the Pd reaction. Switch to precatalysts like Pd(dppf)Cl₂[1]·DCM or XPhos Pd G3 . |
| Regioisomers | Reaction at Ring N (rare for amides).[1] | Confirm structure by 2D NMR (HMBC). If Ring N reacts, use a reversible protecting group or lower the temperature.[1] |
References
-
Synthesis of BTK Inhibitors (Amide Coupling Context)
-
General Aminopyridine Coupling Strategies
-
Buchwald-Hartwig Conditions for Aminopyridines
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with 4-Amino-2-isopropylpyridine Hydrochloride
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast number of pharmaceuticals, including top-selling drugs like Atorvastatin and Lisinopril. Its formation is one of the most frequently performed reactions in drug discovery, enabling the synthesis of diverse compound libraries for biological screening.[1][2] This guide provides detailed procedures and expert insights for the successful amide coupling of a challenging, yet increasingly important building block: 4-amino-2-isopropylpyridine hydrochloride.
This specific aminopyridine derivative presents a unique set of challenges due to the presence of a hydrochloride salt, steric hindrance from the isopropyl group, and the electron-deficient nature of the pyridine ring. Overcoming these hurdles requires a careful selection of coupling reagents, bases, and reaction conditions to achieve high yields and purity. These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive resource grounded in established chemical principles and field-proven strategies.
Core Directive: Understanding the Substrate
Successful amide coupling with 4-amino-2-isopropylpyridine hydrochloride hinges on a clear understanding of its inherent chemical properties. Three primary factors must be addressed:
-
The Hydrochloride Salt: The amine is provided as a hydrochloride salt to improve its stability and handling. However, the protonated pyridinium nitrogen renders the 4-amino group non-nucleophilic. Therefore, in situ neutralization with a suitable base is a mandatory first step to liberate the free amine for the coupling reaction. The choice of base is critical to avoid side reactions with the coupling reagents or starting materials.
-
Steric Hindrance: The isopropyl group at the 2-position of the pyridine ring presents significant steric bulk around the 4-amino group. This hindrance can impede the approach of the activated carboxylic acid, slowing down the reaction rate and potentially leading to lower yields.[3] The selection of a highly reactive coupling reagent can be crucial to overcome this spatial inhibition.
-
Electronic Effects: The pyridine ring is an electron-withdrawing system, which reduces the nucleophilicity of the 4-amino group compared to its aniline counterparts. This electronic deactivation, compounded by the steric hindrance, makes this amine a challenging substrate for amide coupling.[4][5]
The interplay of these factors necessitates a robust and carefully optimized protocol. The following sections will detail methodologies using a range of modern coupling reagents, providing a rational basis for procedural choices and troubleshooting.
Selecting the Right Coupling Strategy: A Comparative Overview
A variety of reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages.[1][6] For a challenging substrate like 4-amino-2-isopropylpyridine, the most common and effective choices fall into two main categories: carbodiimides (with additives) and uronium/phosphonium salts.
| Coupling Reagent System | Strengths | Weaknesses | Best Suited For |
| EDC / HOBt | Inexpensive, readily available reagents. Byproducts are generally water-soluble, simplifying workup. | Can be less effective for sterically hindered or electron-poor amines. Risk of racemization for chiral acids. | Initial screening, cost-sensitive projects, and less challenging carboxylic acid partners. |
| HATU | High reactivity and fast reaction rates, excellent for hindered and electron-deficient amines.[7] Low risk of racemization. | More expensive than carbodiimides. Can react with the amine to form guanidinium byproducts if not used correctly. | Sterically demanding couplings, electron-poor amines, and when high yields and fast reaction times are critical. |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization.[8] Byproducts are water-soluble. High yields and broad functional group tolerance.[9] | Requires careful handling as it is often supplied as a solution. Can be less reactive for highly deactivated amines. | Reactions with racemization-prone carboxylic acids and for scalable, robust processes.[8] |
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.
General Considerations for all Protocols:
-
Stoichiometry of the Base: The 4-amino-2-isopropylpyridine is supplied as a hydrochloride salt, meaning one equivalent of acid is present. To both neutralize the salt and facilitate the coupling reaction, a total of 2.0 to 3.0 equivalents of a non-nucleophilic base are typically required.
-
Choice of Base: A hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. DIPEA is often preferred as it is less likely to participate in side reactions.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are generally suitable. Ensure solvents are dry, as water can hydrolyze the activated intermediates.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes a carbodiimide (EDC) to activate the carboxylic acid, with the addition of HOBt to form a more reactive HOBt-ester, which suppresses side reactions and reduces racemization.[4]
Caption: EDC/HOBt coupling workflow.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate flask, dissolve 4-amino-2-isopropylpyridine hydrochloride (1.05 eq) and DIPEA (2.5 eq) in a minimal amount of the reaction solvent.
-
Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly effective for challenging substrates.[7] The reaction proceeds through a highly reactive OAt-active ester.[7]
Caption: Streamlined HATU coupling workflow.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-amino-2-isopropylpyridine hydrochloride (1.05 eq), and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirring mixture. A color change is often observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours. Due to the high reactivity of HATU, these reactions are often significantly faster than EDC/HOBt couplings.[7]
-
Workup: The workup procedure is identical to that described in Protocol 1. Dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography.
Protocol 3: T3P® Mediated Amide Coupling
T3P® is a cyclic phosphonic acid anhydride that acts as a powerful dehydrating agent to promote amide bond formation with low epimerization.[8][10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-Amino-2-isopropylpyridine hydrochloride (1.05 eq)
-
T3P® (50% solution in EtOAc or THF) (1.5 eq)
-
Pyridine or DIPEA (3.0-4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (to make a 0.1-0.5 M solution)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 4-amino-2-isopropylpyridine hydrochloride (1.05 eq).
-
Add the anhydrous solvent (EtOAc or THF), followed by the base (Pyridine or DIPEA, 3.0-4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe. The reaction can be mildly exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Workup: Quench the reaction by slowly adding water or saturated NaHCO₃ solution. Extract the product with ethyl acetate. The phosphonic acid byproducts are water-soluble and are easily removed in the aqueous phase.[9] Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient base to neutralize HCl salt and drive the reaction. 2. Ineffective coupling reagent for the specific substrates. 3. Water contamination deactivating reagents. | 1. Increase the amount of DIPEA or TEA to 3.0-4.0 equivalents. 2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Guanidinium Byproduct (with HATU) | The amine is reacting directly with the HATU reagent. | Change the order of addition. Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. |
| Starting Materials Insoluble | Poor choice of solvent. | Switch to a more polar aprotic solvent like DMF or NMP. Gentle warming may also be employed, but monitor for potential degradation. |
| Side Reactions Observed | 1. Reaction temperature too high. 2. Base is too nucleophilic (e.g., TEA causing acylation). | 1. Run the reaction at a lower temperature (0 °C or even -20 °C) for a longer period. 2. Use a more hindered base like DIPEA or 2,4,6-collidine. |
Conclusion
The successful synthesis of amides from 4-amino-2-isopropylpyridine hydrochloride is a tractable yet challenging task that requires careful consideration of the substrate's unique properties. By selecting a highly active coupling reagent such as HATU or a robust, low-racemization option like T3P®, and by using an appropriate excess of a non-nucleophilic base to ensure complete neutralization of the hydrochloride salt, researchers can effectively overcome the combined challenges of steric hindrance and electronic deactivation. The protocols and insights provided in this guide offer a strong foundation for developing efficient and scalable amide coupling procedures for this valuable building block in the pursuit of novel chemical entities.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chem-Station. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152622. [Link]
-
Pérez-Márquez, R., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. RSC Advances, 11(5), 2934-2956. [Link]
-
Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 26(11), 3247. [Link]
-
Dunn, P. J., et al. (2010). The importance of amide bond formation in drug discovery. Chemical Society Reviews, 39(12), 4946-4967. [Link]
-
Ishihara, K. (2009). Boronic acid-catalyzed dehydrative amidation. Tetrahedron, 65(52), 10857-10875. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Curia Global. (2024). Understanding T3P® from start to finish. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Amidation. [Link]
-
Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation?. [Link]
-
Jönsson, D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11432-11439. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 45(12), 1569-1601. [Link]
-
Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]
-
Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. Chimia, 71(4), 229-233. [Link]
Sources
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- 2. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 10. files01.core.ac.uk [files01.core.ac.uk]
Buchwald-Hartwig amination using 2-Propan-2-ylpyridin-4-amine hydrochloride
Application & Protocol Guide: Buchwald-Hartwig Amination
Leveraging 2-Propan-2-ylpyridin-4-amine Hydrochloride for Robust C-N Cross-Coupling in Pharmaceutical Development
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This transformation is particularly vital in the pharmaceutical industry, where the aryl amine motif is a ubiquitous feature in active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of the Buchwald-Hartwig amination protocol, focusing on the application of 2-propan-2-ylpyridin-4-amine (also known as 2-tert-butylpyridin-4-amine) as a highly effective ancillary ligand. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The use of this specific pyridine-based ligand can offer advantages in catalyst stability and efficiency, particularly for challenging substrates.[4][5]
Introduction: The Strategic Importance of C-N Bond Formation
The synthesis of aryl amines is a critical endeavor in drug discovery and development.[2] Traditional methods for forging C-N bonds often required harsh conditions and suffered from limited substrate scope and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a mild and general route to a vast array of aryl and heteroaryl amines.[1][6]
The reaction's power lies in its catalytic nature, orchestrated by a palladium center and a carefully chosen ligand. The ligand is not a passive spectator; it is a critical controller of the catalyst's reactivity and stability.[7][8] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are renowned for their ability to promote the key steps of the catalytic cycle and stabilize the active palladium(0) species.[1][8][9] More recently, N-heterocyclic carbenes (NHCs) and other nitrogen-based ligands have also emerged as powerful alternatives.[6][10]
This application note focuses on 2-propan-2-ylpyridin-4-amine, a sterically hindered, electron-donating pyridine derivative. While often phosphine ligands are the focus, pyridine-based ligands can play a crucial role, sometimes acting as ancillary ligands or additives that modulate the catalytic activity, particularly in complex substrate environments like those involving heteroaryl halides.[4][5] The tert-butyl group provides significant steric bulk, which can facilitate the crucial reductive elimination step and prevent catalyst deactivation.[1][11] The use of the hydrochloride salt is a practical choice, as the active freebase form is readily generated in situ by the strong base used in the reaction.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][11][12] Understanding this mechanism is paramount for rational protocol design and troubleshooting.
-
Activation of Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[11][12] Modern, well-defined precatalysts are often preferred as they generate the active catalyst more cleanly and efficiently.[7][11]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[5]
-
Ligand Exchange & Amine Coordination: The amine (R₂NH) displaces the halide from the palladium center.
-
Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium amido complex. This step is critical and the choice of base can significantly impact the reaction outcome.[13][14][15][16]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, releasing the desired aryl amine (Ar-NR₂) product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][11]
A competing side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[1] The use of bulky ligands helps to sterically disfavor this pathway and promote the desired reductive elimination.[1][8]
Experimental Protocol
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a primary amine. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.[17]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide (Ar-Br) | ≥98% | Standard Supplier | Substrate |
| Primary Amine (R-NH₂) | ≥98% | Standard Supplier | Nucleophile |
| BrettPhos Pd G3 Precatalyst | N/A | Standard Supplier | Catalyst |
| BrettPhos | N/A | Standard Supplier | Ligand |
| 2-Propan-2-ylpyridin-4-amine HCl | ≥98% | Standard Supplier | Additive/Ancillary Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Standard Supplier | Base; handle in a glovebox |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Solvent; should be degassed |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For workup |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying agent |
| Celite® | N/A | Standard Supplier | Filtration aid |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere |
| Oven-dried reaction vial w/ stir bar | N/A | N/A | 2-5 mL capacity |
3.2. Reaction Setup Workflow
The following procedure must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent deactivation of the catalyst.[7]
3.3. Step-by-Step Procedure
-
Vial Preparation (Inside a Glovebox): To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv), BrettPhos (0.02 mmol, 0.02 equiv), 2-propan-2-ylpyridin-4-amine hydrochloride (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[7]
-
Scientist's Note: The use of a precatalyst like BrettPhos G3 ensures the efficient in situ generation of the active Pd(0) species.[11] We add extra BrettPhos ligand along with the 2-propan-2-ylpyridin-4-amine to ensure the palladium center remains coordinated and stable, preventing catalyst decomposition.[18] The hydrochloride salt of the pyridine ligand is deprotonated by the strong NaOtBu base to form the active, neutral ligand.
-
-
Addition of Liquids (Inside a Glovebox): Add anhydrous, degassed toluene (2.0 mL) to the vial, followed by the primary amine (1.2 mmol, 1.2 equiv).
-
Sealing and Reaction: Tightly seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 100 °C.[4]
-
Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.[4] A healthy reaction often appears as a homogeneous, colored solution; the formation of a black precipitate (palladium black) indicates catalyst decomposition.[4]
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite® to remove the palladium residues and inorganic salts.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl amine product.
Optimization and Troubleshooting
Even robust protocols may require optimization for novel or challenging substrates.[17][19][20] Below is a guide to common issues and strategies for resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).[7] 2. Oxidative addition is too slow (e.g., for aryl chlorides).[5] 3. Substrate insolubility.[4] | 1. Ensure strictly anhydrous/anaerobic conditions. Use freshly opened, high-purity reagents. 2. Increase temperature (e.g., to 110-120 °C). Increase catalyst/ligand loading (e.g., to 3-5 mol%). Switch to a more electron-rich, bulky ligand system. 3. Screen alternative solvents like 1,4-dioxane or t-amyl alcohol. |
| Hydrodehalogenation | The competing reduction of the aryl halide is favored over amination.[5][7] | 1. Use a less sterically hindered base (e.g., LHMDS). 2. Ensure the amine is of high purity and use a slight excess (1.2-1.5 equiv).[5] 3. Decrease reaction temperature once initial conversion is observed. |
| Catalyst Decomposition | Formation of palladium black precipitate.[4] | 1. Increase ligand-to-palladium ratio. 2. Ensure the reaction is well-stirred to maintain homogeneity. 3. Screen different ligands; some may offer superior stability for your specific substrate. |
| Base-Sensitive Groups | Functional groups on substrates (e.g., esters, nitriles) are degraded by the strong base.[7][18] | 1. Switch to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] This will likely require higher temperatures and/or longer reaction times. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines in the pharmaceutical and fine chemical industries. The protocol detailed here, which incorporates 2-propan-2-ylpyridin-4-amine hydrochloride as an ancillary ligand, provides a robust starting point for a wide range of substrate combinations. By understanding the underlying mechanism and the critical roles of the catalyst, ligands, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate the development of novel molecular entities.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 21, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024, December). Molecules. Retrieved February 21, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843–10851. [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved February 21, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 21, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved February 21, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved February 21, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved February 21, 2026, from [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.). Retrieved February 21, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021, November 5). PubMed. Retrieved February 21, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 21, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved February 21, 2026, from [Link]
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (2019, June 5). Retrieved February 21, 2026, from [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
-
(PDF) Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. (2025, August 10). ResearchGate. Retrieved February 21, 2026, from [Link]
- WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross -coupling reactions - Google Patents. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-Isopropylpyridin-4-amine Hydrochloride
Welcome to the technical support center for 2-isopropylpyridin-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and overcome common challenges encountered during its use. As a substituted 4-aminopyridine, 2-isopropylpyridin-4-amine functions as a highly effective nucleophilic catalyst, analogous to 4-dimethylaminopyridine (DMAP), particularly in acylation and related reactions.[1][2] Its hydrochloride salt form offers improved handling and stability, which can be advantageous in various experimental setups.
This resource provides a structured approach to problem-solving, focusing on the causal relationships between reaction parameters and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-isopropylpyridin-4-amine hydrochloride in a chemical reaction, and how does it improve yields?
A1: 2-Isopropylpyridin-4-amine hydrochloride is primarily used as a nucleophilic catalyst.[1] The free base form, 2-isopropylpyridin-4-amine, is the active catalytic species. In the presence of a non-nucleophilic base to neutralize the hydrochloride salt, the lone pair of electrons on the exocyclic amine nitrogen is available to attack an electrophilic center (e.g., the carbonyl carbon of an acylating agent). This forms a highly reactive N-acylpyridinium intermediate.[3] This intermediate is significantly more electrophilic than the initial acylating agent, leading to a much faster reaction with the nucleophile (e.g., an alcohol or amine), thereby improving the reaction rate and overall yield.[2][3] The steric bulk of the isopropyl group can also influence the selectivity of the reaction.[4]
Q2: Why is my reaction with 2-isopropylpyridin-4-amine hydrochloride showing low or no conversion?
A2: Low conversion is a common issue that can often be traced back to several key factors. A systematic evaluation of your reaction setup is the best approach.[5]
-
Inadequate Basicity: The catalytic cycle requires the deprotonation of the hydrochloride salt to the active free amine. If the added base is not strong enough to deprotonate the pyridinium ion, the catalyst will not be available to participate in the reaction. The pKa of the conjugate acid of a similar compound, 4-aminopyridine, is around 9.17, so a base with a conjugate acid pKa significantly higher than this is required.[6]
-
Catalyst Inhibition: The pyridine ring nitrogen's lone pair can coordinate with metal catalysts or Lewis acids if they are present in the reaction mixture, leading to catalyst deactivation.[5][7]
-
Reagent Purity: The purity of starting materials, reagents, and solvents is critical. The presence of water or other protic impurities can quench the reactive N-acylpyridinium intermediate or react with the acylating agent.[5]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration all play a crucial role. Some reactions may require elevated temperatures to proceed at a reasonable rate.[8]
Q3: I am observing the formation of unexpected side products. What are the likely culprits?
A3: Side product formation is often a result of competing reaction pathways or degradation.
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, if using an alcohol as a solvent in an acylation reaction, it may compete with the intended nucleophile.
-
Isomerization or Rearrangement: Depending on the substrate, the reaction conditions (e.g., high temperature or strong base) might promote isomerization or other molecular rearrangements.
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the acylating agent or the N-acylpyridinium intermediate, reducing the yield of the desired product.
-
Intramolecular Reactions: For substrates with multiple functional groups, intramolecular cyclization can be a competing side reaction, especially in dipeptides where the carbonyl of an internal amide bond can attack the activated terminal carbonyl.[9]
Q4: How does the choice of base affect reactions catalyzed by 2-isopropylpyridin-4-amine hydrochloride?
A4: The choice of base is critical for two main reasons. First, a stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloride and generate the active free amine catalyst. Second, many acylation reactions generate an acidic byproduct (e.g., a carboxylic acid from an anhydride) that needs to be scavenged by a base to prevent protonation of the catalyst and drive the reaction to completion. A strong, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often a good choice.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using 2-isopropylpyridin-4-amine hydrochloride.
Problem 1: Low Reaction Yield
A low yield can be frustrating, but a methodical approach can often pinpoint the cause.
Caption: A decision tree for troubleshooting low reaction yields.
| Parameter | Potential Issue | Recommended Action |
| Reagents & Solvents | Presence of water or protic impurities. | Use freshly distilled or anhydrous solvents. Ensure all reagents are dry and of high purity.[5] |
| Incorrect stoichiometry of reactants or catalyst. | Carefully re-calculate and measure all reagents. A typical catalyst loading is 1-10 mol%. | |
| Base | The base is not strong enough to generate the free amine catalyst. | Choose a base with a pKa of its conjugate acid that is at least 1-2 units higher than that of the protonated 2-isopropylpyridin-4-amine. Triethylamine (pKaH ≈ 10.7) or DIPEA (pKaH ≈ 10.7) are common choices. |
| Insufficient amount of base. | Use at least one equivalent of base to neutralize the hydrochloride salt, plus an additional equivalent to scavenge any acidic byproducts. | |
| Temperature | The reaction is too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation to accelerate the reaction.[8] |
| High temperatures are causing decomposition. | If decomposition is suspected, try running the reaction at a lower temperature for a longer period. | |
| Solvent | The solvent is not suitable for the reaction. | Common solvents for these types of reactions include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF). Ensure all reactants are soluble in the chosen solvent. |
| Work-up & Purification | The product is water-soluble and is being lost during aqueous extraction. | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. |
| The product is degrading on silica gel. | Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina. |
Problem 2: Complex Reaction Mixture/Multiple Products
A complex mixture of products indicates a lack of selectivity or the presence of side reactions.
Caption: A workflow for addressing poor reaction selectivity.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Higher temperatures may be activating alternative reaction pathways. | Run the reaction at a lower temperature, even if it requires a longer reaction time.[10] |
| Reagent Addition | A high local concentration of the acylating agent upon addition may lead to side reactions. | Add the acylating agent slowly via a syringe pump to maintain a low concentration. |
| Stoichiometry | An excess of one reagent may be promoting side reactions. | Adjust the stoichiometry of the reactants. For example, using a slight excess of the nucleophile can help consume the acylating agent quickly. |
| Catalyst Loading | A high catalyst loading might accelerate undesired pathways. | Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol%). |
Experimental Protocols
General Protocol for Acylation of an Alcohol
This protocol provides a general starting point for the acylation of a primary or secondary alcohol using an acid anhydride and 2-isopropylpyridin-4-amine hydrochloride as the catalyst.
Materials:
-
Alcohol (1.0 eq)
-
Acid anhydride (1.2 eq)
-
2-Isopropylpyridin-4-amine hydrochloride (0.05 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and 2-isopropylpyridin-4-amine hydrochloride.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the triethylamine dropwise with stirring.
-
Add the acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Wurtz, S., et al. (2007). Site-Selective Acylations with Tailor-Made Catalysts. PMC. Retrieved from [Link]
-
Wang, L., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
- Schaefer, C. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
-
Vankayalapati, H., et al. (2002). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. ResearchGate. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]
-
Spivey, A. C., et al. (1999). Configurationally Stable Biaryl Analogues of 4-(Dimethylamino)pyridine: A Novel Class of Chiral Nucleophilic Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylpyridin-4-amine. Retrieved from [Link]
-
Isopropyl vs Amine Groups: Reaction Rate Studies. (2026, February 14). LinkedIn. Retrieved from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]
Sources
- 1. Site‐Selective Acylations with Tailor‐Made Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Isopropyl vs Amine Groups: Reaction Rate Studies [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Propan-2-ylpyridin-4-amine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-propan-2-ylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the removal of excess hydrochloric acid (HCl) and subsequent purification of the final product. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experimental outcomes.
Introduction: The Challenge of Purity in Amine Hydrochloride Synthesis
The synthesis of amine hydrochloride salts is a cornerstone of pharmaceutical chemistry, offering a stable and often crystalline form of amine-containing active pharmaceutical ingredients (APIs). A common step in these syntheses is the introduction of HCl, either as a reagent or to facilitate salt formation. However, the presence of excess HCl in the final product can be detrimental to downstream applications and product stability. This guide provides a comprehensive framework for addressing this critical purification step for 2-propan-2-ylpyridin-4-amine hydrochloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the work-up and purification of 2-propan-2-ylpyridin-4-amine hydrochloride.
Issue 1: Product is an oil or sticky solid after initial isolation.
-
Probable Cause: This is often due to the presence of excess HCl, which can form a hygroscopic mixture with the desired salt, or the presence of residual solvents. The hydrochloride salt of your product may also have a lower melting point, and impurities can further depress it.
-
Solution Strategy:
-
Trituration: This is the first line of defense. Trituration involves suspending the crude product in a solvent in which the desired salt is insoluble or sparingly soluble, while the impurities (including excess HCl which may be solubilized or carried away with the solvent) are more soluble.
-
Azeotropic Removal of Water/HCl: If the oiling is due to water absorbed by hygroscopic excess acid, co-evaporation with a solvent like toluene can be effective.
-
Issue 2: Low pH of the isolated solid (when dissolved in a neutral solvent like water or methanol).
-
Probable Cause: This is a clear indication of residual, unreacted HCl.
-
Solution Strategy:
-
Careful Neutralization (Basification): The most direct approach is to neutralize the excess acid. This can be done either by washing a solution of the crude product with a basic aqueous solution or by carefully adding a base to a suspension of the crude product.
-
Recrystallization from a slightly basic or neutral solvent system: If the product is soluble in a suitable organic solvent, recrystallization can leave the excess HCl behind in the mother liquor.
-
Issue 3: Poor crystal formation during recrystallization.
-
Probable Cause: The choice of solvent is critical. The presence of impurities can also inhibit crystal growth. Pyridine-containing molecules can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1]
-
Solution Strategy:
-
Systematic Solvent Screening: A systematic approach to finding the right solvent or solvent system is crucial.
-
Slow Cooling and Seeding: Rapid cooling often leads to smaller, less pure crystals or even precipitation of an amorphous solid.[2] Introducing a seed crystal can promote the growth of larger, well-formed crystals.
-
Issue 4: Impurities are co-crystallizing with the product.
-
Probable Cause: The impurities may have similar solubility profiles to the desired product in the chosen recrystallization solvent.
-
Solution Strategy:
-
Solvent System Modification: Try a different solvent or a mixture of solvents. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.
-
Acid-Base Extraction: Convert the hydrochloride salt back to the free base, extract it into an organic solvent, wash away water-soluble impurities, and then reform the hydrochloride salt under controlled conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is removing excess HCl so important?
Excess HCl can lead to product instability, hygroscopicity, and can interfere with downstream reactions or biological assays. For pharmaceutical applications, strict limits are placed on the levels of residual acids and solvents.[3][4]
Q2: What is the best type of base to use for neutralizing excess HCl?
The choice of base depends on the subsequent work-up steps and the stability of your compound.
-
Weak Bases (e.g., Sodium Bicarbonate, Sodium Carbonate): These are generally safer and offer better pH control. They are often sufficient for neutralizing strong acids like HCl. The formation of CO2 gas provides a visual indicator that the neutralization is proceeding.
-
Strong Bases (e.g., Sodium Hydroxide): These are very effective but can lead to highly exothermic reactions if not handled carefully. They can also deprotonate other functional groups if not used with caution.
Q3: Can I use an amine base like triethylamine to scavenge excess HCl?
While amine bases can be used as HCl scavengers during a reaction, removing the resulting triethylamine hydrochloride salt from your desired amine hydrochloride salt can be challenging due to similar solubilities. It is generally preferable to use an inorganic base during the work-up.
Q4: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] For amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often good starting points.[5]
Experimental Protocols
Protocol 1: Neutralization and Extraction (Acid-Base Wash)
This protocol is ideal when you have a significant amount of excess acid and your product is soluble in a water-immiscible organic solvent in its free base form.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude 2-propan-2-ylpyridin-4-amine hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If it does not dissolve, add water to dissolve the salt and then add the organic solvent.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Caution: Effervescence (CO₂ evolution) will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the resulting free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.
Protocol 2: Recrystallization
This is a powerful technique for purifying solid materials.
Workflow Diagram:
Caption: General workflow for recrystallization.
Step-by-Step Procedure:
-
Place the crude 2-propan-2-ylpyridin-4-amine hydrochloride in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (see table below for suggestions) and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Polarity | Comments |
| Isopropanol | Polar Protic | Often a good starting point for amine hydrochlorides. |
| Ethanol | Polar Protic | Similar to isopropanol, generally good solubility when hot. |
| Ethanol/Ethyl Acetate | Mixed | Can fine-tune the polarity to achieve optimal solubility characteristics. |
| Methanol | Polar Protic | High solubility may lead to lower recovery, but can be effective. |
| Acetonitrile | Polar Aprotic | May offer different selectivity for impurities. |
Protocol 3: Trituration
A simple and effective method for removing highly soluble impurities and excess acid from a solid product.
Step-by-Step Procedure:
-
Place the crude, oily, or solid product in a flask.
-
Add a small volume of a solvent in which the product is known to be poorly soluble (e.g., cold diethyl ether, ethyl acetate, or hexanes).
-
Stir the suspension vigorously with a stir bar or manually with a spatula for 15-30 minutes. The goal is to break up any clumps and wash the surface of the solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with a small amount of the cold trituration solvent.
-
Dry the purified solid under vacuum.
Data Presentation: Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| ¹H NMR | Confirms the chemical structure and can reveal the presence of organic impurities. |
| LC-MS | Provides information on purity and confirms the molecular weight of the product and any impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt. |
Conclusion
The successful synthesis of 2-propan-2-ylpyridin-4-amine hydrochloride hinges on the effective removal of excess HCl and other impurities. By understanding the chemical principles behind neutralization, extraction, and crystallization, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can confidently achieve a high degree of purity in their final product.
References
- University of California, Los Angeles. (n.d.).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Chao, M., & Schempp, E. (1977). The structure of fampridine (4-aminopyridine), C5H6N2. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(5), 1557–1564.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry.
- Segalina, A., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8933.
- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(4), 58-66.
- Gagnon, D., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1693–1698.
- Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34.
- Zhejiang University of Technology. (2020). Recrystallization purification method of enamine salt. CN111632400B.
- Chemodex. (n.d.). Pyridine hydrochloride.
- BenchChem. (2023). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- European Medicines Agency. (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
- MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?
- U.S. Food and Drug Administration. (2009). Q3C — Tables and List Guidance for Industry.
- Echemi. (n.d.). The solubility of pyridine hydrochloride.
- PubMed. (2003). Effect of varying the restriction degree of 4-aminopyridine release from HPMC matrices on the mechanism controlling the process.
- Middle East Technical University. (2014). Synthesis of metal binding artificial amino acids.
- The Royal Society of Chemistry. (2012).
- The Royal Society of Chemistry. (2021). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
- PubMed. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease.
- CNIPA. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
- PubChem. (n.d.). 4-tert-Butylpyridine.
- Chemodex. (n.d.). Pyridine hydrochloride.
Sources
- 1. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
Technical Support Center: Optimizing Temperature Conditions for 2-Propan-2-ylpyridin-4-amine HCl Substitution
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize temperature conditions for substitution reactions involving 2-Propan-2-ylpyridin-4-amine hydrochloride. Moving beyond simple protocols, we will explore the causal relationships between temperature, reaction kinetics, and side-product formation to empower you with a robust, first-principles approach to experimental design.
Section 1: Core Principles — The "Why" of Temperature Optimization in Pyridine SNAr Reactions
The functionalization of pyridine rings is a cornerstone of medicinal chemistry.[1] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it inherently susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4] When the pyridine nitrogen is protonated, as in the case of 2-Propan-2-ylpyridin-4-amine HCl, the ring becomes even more activated towards nucleophilic attack.[5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Temperature is the most critical parameter to control in this process for two primary reasons:
-
Reaction Rate (Kinetics): According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. For many SNAr reactions on pyridine rings, a certain thermal energy threshold must be overcome to achieve a practical reaction rate. This is especially true for less reactive leaving groups or weaker nucleophiles.
-
Selectivity and Stability: While higher temperatures accelerate the desired reaction, they can also provide sufficient energy to overcome the activation barriers of undesired pathways.[6] This can lead to a loss of regioselectivity, the formation of byproducts, or the thermal decomposition of the starting material, reagents, or the desired product.[7][8]
The goal of temperature optimization is therefore to find the "sweet spot" that maximizes the rate of the desired substitution while minimizing competing side reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization process.
Q1: What is a sensible starting temperature for a substitution reaction on my 2-Propan-2-ylpyridin-4-amine derivative?
A: A prudent starting point for conventional heating is typically in the 60-80 °C range.[1] This moderate temperature is often sufficient to overcome the initial activation energy without aggressively promoting decomposition. However, this is highly dependent on the leaving group and nucleophile. For very reactive systems, such as those with a fluoride leaving group, starting at room temperature or even lower may be necessary.[9]
Q2: My reaction shows no conversion after several hours at 80 °C. What is the next logical step?
A: Before escalating the temperature, first verify the integrity of your starting materials and reagents, and ensure the reaction is under an inert atmosphere if required.[2] If all checks out, a systematic increase in temperature is the correct approach. We recommend increasing the temperature in 20 °C increments , monitoring the reaction by TLC or LC-MS at each stage. For instance, escalate to 100 °C, then 120 °C. If the boiling point of your solvent is a limitation, consider switching to a higher-boiling solvent (e.g., from THF to Dioxane or DMF) or employing a sealed-vessel microwave reactor.[1][6]
Q3: I'm observing significant byproduct formation and a dark reaction color at 120 °C. How do I troubleshoot this?
A: This is a classic sign of thermal decomposition or competing side reactions.[7] The immediate action is to reduce the temperature . Run the reaction at a lower temperature (e.g., 90-100 °C) for a longer period. While this will slow down the desired reaction, it will likely slow down the undesired pathways even more, leading to a cleaner reaction profile and higher isolated yield. It is also crucial to run a control experiment by heating your starting material in the reaction solvent to determine its thermal stability limit.
Q4: How does my choice of leaving group (F, Cl, Br) impact the optimal temperature?
A: The leaving group has a profound effect. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon it's attached to. This results in a reactivity order of F > Cl ≈ Br > I , often referred to as the "element effect".[9][10] Consequently, a 2-fluoro-pyridine derivative will generally react at a much lower temperature than its 2-chloro or 2-bromo counterpart.
Q5: When should I consider using a microwave reactor for temperature optimization?
A: Microwave-assisted synthesis is an excellent tool when conventional heating is inefficient.[6] Consider it under these circumstances:
-
Slow Reactions: If a reaction requires >24 hours at conventional reflux, a microwave can often reduce the time to minutes or a few hours.[6]
-
High Temperatures Needed: Microwave reactors allow for rapid heating to temperatures well above the solvent's atmospheric boiling point in a sealed, controlled environment.[1]
-
Improved Yields: In some cases, the rapid heating profile of a microwave can minimize the time the reaction mixture spends at temperatures where side reactions or decomposition occur, leading to cleaner reactions.
Section 3: Systematic Troubleshooting Guide
When experiments do not proceed as planned, a logical, step-by-step approach is essential.
Problem: Low or No Conversion
This is the most common issue, indicating that the reaction conditions are not sufficiently forcing to overcome the activation energy.
Causality: The combination of nucleophile, leaving group, and temperature does not provide enough energy for the reaction to proceed at a reasonable rate.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction conversion.
Problem: Significant Side Product Formation / Low Selectivity
This indicates that while the reaction has enough energy to proceed, alternative, undesired pathways are also being accessed.
Causality: The reaction temperature is too high, providing the activation energy for competing reactions (e.g., reaction at another site, elimination, decomposition).
The Temperature Trade-Off:
Caption: The relationship between temperature, reaction rate, and side products.
Troubleshooting Strategy:
-
Lower the Temperature: This is the most effective solution. Reduce the temperature in 20 °C increments and extend the reaction time accordingly.
-
Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide mechanistic insight into the competing reaction pathway.
-
Optimize Reagent Addition: Sometimes, slow addition of the nucleophile or base at a lower temperature can prevent localized heat spikes and improve selectivity.
Section 4: Experimental Protocols and Data
Protocol 4.1: General Procedure for Temperature Screening (Conventional Heating)
-
Setup: In parallel reaction vials equipped with stir bars, add 2-Propan-2-ylpyridin-4-amine HCl derivative (1.0 eq) and the appropriate anhydrous solvent.
-
Inert Atmosphere: Purge each vial with nitrogen or argon.
-
Reagent Addition: Add the base (e.g., 2.0 eq.) and the nucleophile (1.2 eq.).
-
Heating: Place the vials in separate heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for TLC or LC-MS analysis to assess conversion and purity.
-
Analysis: Continue monitoring at regular intervals until one of the conditions shows optimal conversion with minimal byproduct formation.
Data Summary Table
The optimal temperature is a function of multiple variables. This table provides general guidance.
| Leaving Group (at C2/C6) | Nucleophile Type | Typical Temperature Range (°C) | Notes |
| -F | Strong (e.g., Alkoxides, Thiolates) | 0 - 50 | Highly reactive; may require cooling to control exotherm.[9] |
| -F | Weak (e.g., Anilines, Alcohols) | 40 - 80 | Gentle heating is usually sufficient. |
| -Cl / -Br | Strong (e.g., Alkoxides, Thiolates) | 60 - 100 | Standard conditions for many SNAr reactions.[1] |
| -Cl / -Br | Weak (e.g., Anilines, Alcohols) | 100 - 160+ | Often requires high temperatures, making it a good candidate for microwave heating or high-boiling solvents like DMF or DMSO.[11] |
Section 5: References
-
Troubleshooting low yield in pyridine functionalization - Benchchem. (URL: )
-
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (URL: )
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace. (URL: )
-
Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine - Benchchem. (URL: )
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. (URL: )
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. (URL: )
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (URL: [Link])
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. (URL: [Link])
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (URL: [Link])
-
Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (URL: )
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Pyridines - SlideShare. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])
-
(PDF) SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. (URL: [Link])
-
Nucleophilic Substitution Reactions - SlideShare. (URL: [Link])
-
Nucleophilic substitution reactions in pyridine. (URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])
-
Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions - TU Delft. (URL: [Link])
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Propan-2-ylpyridin-4-amine HCl
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Propan-2-ylpyridin-4-amine hydrochloride . It is designed for researchers requiring rigorous structural verification and distinguishes the product from its free base precursor—a critical step in pharmaceutical salt selection and quality control.
Executive Summary
2-Propan-2-ylpyridin-4-amine hydrochloride (CAS: 340006-70-4 for free base analog) is a substituted pyridine derivative often used as a scaffold in kinase inhibitor synthesis.
In drug development, distinguishing the Hydrochloride Salt (the active pharmaceutical ingredient or intermediate form) from the Free Base is critical for establishing solubility profiles and bioavailability. This guide objectively compares the spectral signatures of the HCl salt against the Free Base, highlighting the diagnostic "Salt Shifts" induced by protonation of the pyridine nitrogen.
Structural Analysis & Assignment Logic
Before analyzing the spectrum, we must establish the connectivity and predicted magnetic environment. The molecule consists of a pyridine ring substituted at position 2 (isopropyl) and position 4 (amine).
The Molecule
-
Substituent 1 (Pos 2): Isopropyl group [$ -CH(CH_3)_2 $].
-
Substituent 2 (Pos 4): Amine group [$ -NH_2 $].
-
Counterion: Hydrochloride ($ \cdot HCl $).
Assignment Logic Workflow
The following decision tree outlines the logical process for assigning signals in this specific heteroaromatic system.
Figure 1: Logical workflow for signal assignment based on chemical shift and multiplicity.
Experimental Protocol
To ensure reproducibility and accurate detection of exchangeable protons (Amine $ -NH_2 $ and Pyridinium $ -NH^+ $), solvent selection is paramount.
Solvent Selection: DMSO-d6 vs. D2O
-
Primary Recommendation: DMSO-d6. [5]
-
Why: Dimethyl sulfoxide-d6 is an aprotic polar solvent. It slows down proton exchange, allowing the observation of the broad amine singlet and potentially the pyridinium proton. It provides excellent solubility for HCl salts.
-
-
Alternative: D2O (Deuterium Oxide).
-
Why: Used only to confirm the identity of exchangeable protons. Upon adding D2O, the $ -NH_2 $ and $ HCl $ protons will disappear (exchange with D), leaving only the carbon-bound protons.
-
Sample Preparation Workflow
-
Weighing: Weigh ~5-10 mg of the HCl salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Mixing: Vortex until fully dissolved. Ensure no suspension remains (HCl salts can be slow to dissolve).
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Scans: 16 or 32 (sufficient for 1H).
-
Pulse Delay: >2 seconds (ensure full relaxation of aromatic protons).
-
Comparative Analysis: HCl Salt vs. Free Base[4][6]
This section compares the Product (HCl Salt) against its Alternative (Free Base) . The formation of the salt results in a diagnostic downfield shift (deshielding) of the ring protons due to the positive charge on the pyridine nitrogen.[4]
Chemical Shift Comparison Table (in DMSO-d6)[5]
| Proton Assignment | Multiplicity | Free Base (Approx. | HCl Salt (Approx.[4][6] | |
| H-6 (Aromatic) | Doublet ( | 7.95 – 8.05 | 8.20 – 8.40 | +0.35 (Downfield) |
| H-3 (Aromatic) | Doublet ( | 6.35 – 6.45 | 6.80 – 7.00 | +0.50 (Deshielded) |
| H-5 (Aromatic) | dd | 6.30 – 6.40 | 6.70 – 6.90 | +0.45 (Deshielded) |
| -NH2 (Amine) | Broad Singlet | 5.80 – 6.00 | 7.50 – 9.00 * | Large Downfield/Broadening |
| -CH- (Isopropyl) | Septet | 2.70 – 2.80 | 2.90 – 3.10 | +0.20 (Inductive effect) |
| -CH3 (Isopropyl) | Doublet | 1.15 – 1.20 | 1.25 – 1.30 | +0.10 (Minor effect) |
*Note: The amine shift in the HCl salt is highly variable depending on concentration, water content, and acidity. It often broadens significantly or merges with the pyridinium proton.
Detailed Spectral Interpretation
A. The Aromatic Region (6.5 – 8.5 ppm)
The pyridine ring protons provide the strongest evidence of salt formation.
-
H-6 (Position 6): This proton is adjacent to the ring nitrogen. In the Free Base , the lone pair on the nitrogen provides some shielding. In the HCl Salt , the nitrogen is protonated ($ N^+ $), creating a strong electron-withdrawing effect. This causes H-6 to shift significantly downfield (higher ppm).
-
H-3 & H-5: These protons are ortho to the amine group (an electron donor), which pushes them upfield (lower ppm) compared to unsubstituted pyridine. However, in the Salt , the global deshielding of the ring pulls them back downfield.
B. The Aliphatic Region (1.0 – 3.5 ppm)
-
Isopropyl Group: The isopropyl group is a classic diagnostic pattern.
-
Methyls: Look for a strong doublet ($ J \approx 7 $ Hz) integrating to 6 protons around 1.2–1.3 ppm.
-
Methine: Look for a septet ($ J \approx 7 $ Hz) integrating to 1 proton around 3.0 ppm.
-
Comparison: The aliphatic protons are further from the positive charge, so their shift difference between Salt and Free Base is subtle (< 0.2 ppm).[7]
-
C. The Exchangeable Protons
-
Free Base: The $ -NH_2 $ usually appears as a broad singlet around 6.0 ppm.
-
HCl Salt: You may see a very broad signal >8.0 ppm corresponding to the protonated species, or separate signals for the exocyclic amine and the ring $ NH^+ $ if the sample is very dry.
Troubleshooting & Validation
If the spectrum is ambiguous, use these self-validating steps to confirm the structure.
The "D2O Shake" Test
If you suspect a peak is an impurity rather than the amine or salt proton:
-
Run the standard 1H NMR in DMSO-d6.
-
Add 1-2 drops of D2O to the NMR tube.
-
Shake and re-run.
-
Result: Signals corresponding to $ -NH_2 $ and $ H-N^+ $ (pyridinium) will disappear. Signals for H-3, H-5, H-6, and the isopropyl group will remain (though they may shift slightly due to solvent change).
Common Impurities
-
Isopropanol: A common solvent used in synthesis. Look for a doublet at 1.04 ppm and a septet at 3.78 ppm (in DMSO).
-
Residual Water: In DMSO-d6, water appears at ~3.33 ppm. In the HCl salt, this peak may broaden or shift downfield due to acid exchange.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR principles and substituent effects).
-
Katcka, M., & Urbanski, T. (1968).[4] NMR Spectra of Pyridine, Picolines and Hydrochlorides.[4] Bulletin de l'Académie Polonaise des Sciences, 16(7), 347. 4
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45079645, 2-Isopropylpyridin-4-amine.[8]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 3. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Vibrational Landscape of 4-amino-2-isopropylpyridine hydrochloride: An FTIR Spectral Analysis and Comparative Study
For the discerning researcher in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4-amino-2-isopropylpyridine hydrochloride, a substituted aminopyridine, presents a unique analytical challenge due to its combination of a functionalized aromatic ring, an aliphatic substituent, and its formulation as a hydrochloride salt. This guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectral characteristics of this compound, offering a predictive framework for its analysis. Furthermore, we will objectively compare the utility of FTIR with other key analytical techniques, providing the experimental context necessary for robust scientific inquiry.
The Vibrational Fingerprint: Deconstructing the FTIR Spectrum of 4-amino-2-isopropylpyridine hydrochloride
The primary structural features that will dominate the FTIR spectrum are:
-
The 4-aminopyridine ring system , which will exhibit characteristic aromatic C-H and ring stretching vibrations.
-
The primary amino group (-NH2) , which will show distinct stretching and bending modes.
-
The isopropyl group (-CH(CH3)2) , contributing aliphatic C-H stretching and bending vibrations.
-
The hydrochloride salt , which will lead to the formation of a pyridinium ion and an ammonium-like group, significantly altering the N-H vibrational modes.
Below is a tabulated prediction of the major FTIR peaks for 4-amino-2-isopropylpyridine hydrochloride, with detailed assignments based on established spectroscopic data for related compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3300 | Asymmetric and Symmetric N-H Stretching | Primary Amine (-NH₂) | Medium |
| 3200 - 2800 | N-H⁺ Stretching | Pyridinium/Ammonium Salt | Strong, Broad |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine Ring | Medium to Weak |
| 2975 - 2950 | Asymmetric C-H Stretching | Isopropyl (-CH₃) | Strong |
| 2880 - 2860 | Symmetric C-H Stretching | Isopropyl (-CH₃) | Medium |
| ~2870 | C-H Stretching | Isopropyl (-CH) | Weak |
| 1650 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium to Strong |
| 1620 - 1560 | NH₂⁺ Deformation | Ammonium Salt | Medium |
| 1600 - 1585 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1500 - 1400 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1470 - 1450 | Asymmetric C-H Bending | Isopropyl (-CH₃) | Medium |
| ~1385 and ~1370 | Symmetric C-H Bending (doublet) | Isopropyl (gem-dimethyl) | Medium, Sharp |
| ~1170 | C-H Bending | Isopropyl (-CH) | Weak |
| 900 - 675 | Out-of-plane (oop) C-H Bending | Pyridine Ring | Strong |
Comparative FTIR Analysis: The Impact of the Isopropyl Group
To better understand the spectral contributions of the isopropyl substituent, a direct comparison with the simpler analogue, 4-aminopyridine hydrochloride, is highly instructive. The primary differences will manifest in the C-H stretching and bending regions.
| Vibrational Mode | 4-aminopyridine hydrochloride | 4-amino-2-isopropylpyridine hydrochloride (Predicted) |
| Aliphatic C-H Stretching | Absent | Present (2975-2860 cm⁻¹) |
| Isopropyl C-H Bending | Absent | Present (~1470, ~1385, ~1370, ~1170 cm⁻¹) |
| Aromatic C-H & Ring Vibrations | Present | Present, with potential minor shifts due to electronic effects of the isopropyl group |
| N-H & N-H⁺ Vibrations | Present | Present, with potential minor shifts |
The most telling distinction will be the appearance of strong C-H stretching bands just below 3000 cm⁻¹ and the characteristic doublet around 1385-1370 cm⁻¹, which is a hallmark of the gem-dimethyl structure of the isopropyl group.
A Broader Perspective: Comparison with Other Analytical Methods
While FTIR is a powerful tool for identifying functional groups, a comprehensive characterization of 4-amino-2-isopropylpyridine hydrochloride necessitates a multi-technique approach.
| Technique | Principle | Information Obtained | Sample Requirements |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Functional groups, molecular fingerprint | Small amount of solid, liquid, or gas |
| ¹H NMR Spectroscopy | Nuclear spin transitions of protons | Chemical environment of hydrogen atoms, molecular structure, connectivity | 5-10 mg dissolved in a deuterated solvent |
| ¹³C NMR Spectroscopy | Nuclear spin transitions of carbon-13 | Chemical environment of carbon atoms, carbon skeleton | 10-50 mg dissolved in a deuterated solvent |
| HPLC | Differential partitioning between mobile and stationary phases | Purity, quantification, separation of mixtures | Small amount dissolved in a suitable solvent |
| UV-Vis Spectroscopy | Electronic transitions of π-electrons | Presence of conjugated systems, quantification | Dilute solution |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation pattern | Small amount, can be coupled with GC or HPLC |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide definitive structural elucidation. ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl moiety, with characteristic splitting patterns confirming their connectivity.[1] ¹³C NMR would reveal the number of unique carbon atoms and their chemical environments.[2][3]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the compound and for quantification. Various methods have been developed for the separation of aminopyridine isomers and related compounds.[4][5]
-
UV-Vis Spectroscopy : Due to the aromatic pyridine ring, the compound is expected to exhibit characteristic UV absorbance. The λmax for 4-aminopyridine is around 245 nm, and this would be a useful technique for quantitative analysis in solution.[6]
-
Mass Spectrometry (MS) : MS would confirm the molecular weight of the compound and could provide structural information through analysis of its fragmentation pattern.[7][8]
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Powdered Sample
This non-destructive technique is ideal for rapid analysis of solid samples with minimal preparation.
-
Instrument Preparation : Ensure the Bruker Alpha-P ATR-FTIR spectrometer, or a similar instrument, is powered on and has been allowed to stabilize.[9]
-
Background Spectrum : Clean the diamond ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.[10]
-
Sample Application : Place a small amount of the powdered 4-amino-2-isopropylpyridine hydrochloride sample onto the center of the ATR crystal.[11]
-
Apply Pressure : Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.[9]
-
Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[12]
-
Data Processing : The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, raise the anvil and thoroughly clean the crystal surface to remove all traces of the sample.[9]
Visualizing the Analysis
Figure 1: Workflow for the comprehensive characterization of 4-amino-2-isopropylpyridine hydrochloride.
Figure 2: Key functional group regions in the predicted FTIR spectrum.
Conclusion
The structural elucidation of 4-amino-2-isopropylpyridine hydrochloride can be effectively initiated and monitored using FTIR spectroscopy. By understanding the characteristic vibrational frequencies of the aminopyridine ring, the isopropyl group, and the effects of hydrochloride salt formation, a detailed predictive spectrum can be established. This serves as a powerful tool for identity confirmation and quality control. For unambiguous structure determination and purity assessment, a synergistic approach incorporating NMR, MS, and HPLC is recommended. This guide provides the foundational knowledge and comparative context for researchers to confidently apply these analytical techniques in their development workflows.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. pubs.acs.org [pubs.acs.org]
comparing reactivity of 2-Propan-2-ylpyridin-4-amine HCl vs 2-methylpyridin-4-amine HCl
Executive Summary
This guide compares the reactivity and physicochemical behavior of 2-Propan-2-ylpyridin-4-amine HCl (Isopropyl-analog) and 2-methylpyridin-4-amine HCl (Methyl-analog).
While both compounds are 4-aminopyridine derivatives used as nucleophilic building blocks in medicinal chemistry (e.g., kinase inhibitors), the switch from a methyl to an isopropyl group at the C2 position introduces critical steric and lipophilic changes that non-linearly affect reaction outcomes.
The Bottom Line:
-
Nucleophilicity: The exocyclic amine (C4-NH2) reactivity is comparable, with the Isopropyl analog showing slightly enhanced nucleophilicity due to stronger inductive (+I) effects.
-
Catalyst Compatibility: The Isopropyl analog often outperforms the Methyl analog in Palladium-catalyzed cross-couplings (Buchwald-Hartwig) because the bulky C2-isopropyl group sterically shields the pyridine nitrogen (N1), preventing catalyst poisoning.
-
Solubility: The Isopropyl analog is significantly more lipophilic (higher LogP), requiring adjustments in solvent polarity during workup and free-basing.
Molecular Analysis: Sterics & Electronics
To optimize reaction conditions, one must understand the structural drivers distinguishing these two salts.
Structural Comparison
| Feature | 2-Methylpyridin-4-amine HCl | 2-Propan-2-ylpyridin-4-amine HCl | Impact on Reactivity |
| C2 Substituent | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) | Steric Bulk: Isopropyl creates a "steric cone" around N1. |
| Electronic Effect | +I (Weak Inductive) | +I (Moderate Inductive) | Basicity: Isopropyl analog is slightly more electron-rich. |
| Lipophilicity | Moderate | High | Solubility: Isopropyl analog prefers non-polar organic solvents once free-based. |
| pKa (Conj. Acid) | ~9.2 (Predicted) | ~9.3–9.4 (Predicted) | Protonation: Both are highly basic at N1; Isopropyl is marginally stronger. |
Mechanistic Visualization
The following diagram illustrates the steric shielding and electronic donation pathways.
Figure 1: Mechanistic comparison showing how the C2-isopropyl group shields the pyridine nitrogen (N1), reducing catalyst deactivation compared to the methyl analog.
Comparative Reactivity Scenarios
Scenario A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This is the most common application for these intermediates.
-
The Challenge: Pyridines are notorious for binding to Palladium (Pd) via the ring nitrogen (N1), displacing ligands and killing the catalytic cycle.
-
Methyl Performance: The C2-methyl group offers minimal protection. High catalyst loading or specialized ligands (e.g., BrettPhos, XantPhos) are often required to outcompete the N1-binding.
-
Isopropyl Performance: The C2-isopropyl group acts as a "gatekeeper." It sterically hinders the N1 position without affecting the distal C4-amine.
-
Result:Higher turnover numbers (TON) and successful coupling with standard ligands (e.g., BINAP) are more likely.[1]
-
Scenario B: Nucleophilic Substitution (SnAr)
-
Reaction: Attacking a chloropyrimidine or similar electrophile.
-
Comparison: Both analogs react similarly. The Isopropyl variant may react slightly faster due to increased electron density in the ring, but reaction times are usually dictated by the electrophile.
-
Critical Note: Solubility becomes the differentiator here. The Isopropyl product is harder to crystallize from polar solvents (MeOH/Water) and often requires column chromatography or crystallization from Hexanes/EtOAc.
Experimental Protocols
Safety Note: Handle all pyridine derivatives in a fume hood. Aminopyridines can be toxic and skin irritants.
Free-Basing Protocol (Required before coupling)
Both compounds are supplied as HCl salts to ensure stability. You must break the salt to generate the nucleophilic free amine.
Step-by-Step:
-
Suspend 1.0 eq of the HCl salt in DCM (for Isopropyl) or EtOAc (for Methyl).
-
Reasoning: The Isopropyl free base is highly lipophilic and extracts better into DCM.
-
-
Add 1.5 eq of Saturated Aqueous NaHCO₃.
-
Stir vigorously for 15 minutes.
-
Separate layers. Extract aqueous layer 2x with organic solvent.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Checkpoint: Comparison of physical state:
-
Methyl: White to off-white solid.
-
Isopropyl: Often an oil or low-melting waxy solid.
-
-
Optimized Buchwald-Hartwig Coupling
This protocol is optimized for the Isopropyl variant but notes adjustments for the Methyl variant.
Reagents:
-
Aryl Halide (1.0 eq)
-
2-Propan-2-ylpyridin-4-amine (1.2 eq, free-based)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (0.2 M)
Workflow Diagram:
Figure 2: Workflow for converting the HCl salt to the final coupled product, highlighting the divergence in workup solubility.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Solution for Methyl | Solution for Isopropyl |
| Low Conversion | Catalyst Poisoning (N1 binding) | Switch to bulky ligand (BrettPhos) or increase Pd loading. | Check reagent purity; steric poisoning is unlikely. |
| Product in Aqueous | Incorrect Extraction Solvent | Use 5-10% MeOH in DCM or CHCl₃. | Use pure EtOAc or DCM (highly lipophilic). |
| Oiling Out | Impurities/Lipophilicity | Recrystallize from EtOH/Heptane. | Product is naturally waxy; use Column Chromatography. |
| Regioselectivity Issues | N1 vs N4 Arylation | Rare, but possible with small electrophiles. | Steric bulk at C2 virtually eliminates N1 reaction. |
References
-
PubChem. (2025).[2] 2-Isopropylpyridin-4-amine Compound Summary. National Library of Medicine. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Foundational text on ligand selection for pyridines). [Link]
-
Brotzel, F., et al. (2007).[3] Nucleophilicities and Carbon Basicities of Pyridines. Chemistry - A European Journal.[3] (Source for steric/electronic parameters of substituted pyridines). [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-tert-Butylpyridin-4-amine Hydrochloride
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. The compound 2-tert-Butylpyridin-4-amine hydrochloride, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry. Its elemental composition is a critical quality attribute (CQA) that confirms its identity, purity, and consistency.
This guide provides an in-depth comparison of the principal analytical standards and methodologies for determining the elemental composition of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system.
The Theoretical Benchmark: Stoichiometric Composition
Before any analysis begins, the absolute standard must be established: the theoretical elemental composition derived from the compound's chemical formula. This theoretical value is the ultimate benchmark against which all experimental results are measured.
The structure of 2-tert-Butylpyridin-4-amine hydrochloride consists of a pyridine ring substituted with a tert-butyl group at the 2-position and an amino group at the 4-position, neutralized with hydrochloric acid.
-
Chemical Formula: C₉H₁₅ClN₂
-
Molecular Weight: 186.68 g/mol
From this, we can calculate the expected mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).
| Element | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 57.91% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 8.10% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.00% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.01% |
| Total | 186.686 | 100.00% |
Note: Calculations are based on standard atomic weights. The exact values may vary slightly based on isotopic abundance.
Combustion (Dumas) Method: The Gold Standard for C/H/N Analysis
The combustion method, often referred to as the Dumas method, is the modern standard for rapid and accurate determination of carbon, hydrogen, and nitrogen. Its prevalence in the pharmaceutical industry is due to its high throughput, automation, and precision.
Principle of Combustion Analysis
The core of the method is the complete and instantaneous combustion of the sample in a high-oxygen environment at temperatures around 900-1000°C. This process quantitatively converts the elements into simple, detectable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Dinitrogen Gas (N₂)
These gases are then passed through a reduction chamber to convert nitrogen oxides (NOₓ) to N₂ and are subsequently separated and quantified using a thermal conductivity detector (TCD).
Causality Behind the Method: The choice of high temperature and a pure oxygen environment ensures that even refractory materials, like the stable pyridine ring in our analyte, are completely combusted.[1] This is a critical consideration, as incomplete combustion is the primary source of error in this technique.
Experimental Protocol: Combustion CHN Analysis
This protocol is based on a typical modern elemental analyzer.
-
System Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is crucial as it establishes the response factor of the TCD for each element.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-tert-Butylpyridin-4-amine hydrochloride into a clean tin capsule. The use of a tin capsule is a deliberate choice; it acts as a flux, promoting a violent, exothermic reaction upon combustion which further raises the local temperature and aids in complete sample decomposition.
-
Analysis: The encapsulated sample is dropped into the combustion furnace. The resulting gases are swept by a helium carrier gas through a series of scrubbers to remove interferences (like halogens and sulfur) and then through a reduction furnace (typically containing copper) to convert NOₓ to N₂.
-
Detection & Calculation: The purified CO₂, H₂O, and N₂ gases are separated chromatographically and detected by the TCD. The instrument's software integrates the signal peaks and calculates the elemental percentages based on the initial sample weight and calibration.
Data Validation & Acceptance Criteria
For a compound to be considered pure, the experimental values should closely match the theoretical percentages. In a pharmaceutical setting, and as accepted by many scientific journals, the results should be within ±0.4% of the calculated theoretical values.
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 2-Propan-2-ylpyridin-4-amine Hydrochloride and Related Aminopyridines
Theoretical Framework: Understanding the Chromophore
The UV-Vis absorption of 2-Propan-2-ylpyridin-4-amine hydrochloride is governed by its core aromatic system, the pyridine ring, and the electronic influence of its substituents.
-
The Pyridine Core: Pyridine, an aromatic heterocycle, exhibits two primary electronic transitions: a strong π → π* transition around 250-262 nm and a much weaker n → π* transition near 270-380 nm.[1][2] The n → π* transition involves the non-bonding electrons of the nitrogen atom.
-
Influence of the Amino Group (-NH₂): The 4-amino group acts as a powerful auxochrome, an electron-donating group that modifies the absorption of the chromophore. Its lone pair of electrons can conjugate with the pyridine ring's π-system, which decreases the energy gap for the π → π* transition. This results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine.[3][4]
-
Influence of the 2-Propan-2-yl Group (-C(CH₃)₃): The tert-butyl group at the 2-position is a weak, electron-donating alkyl group. Its primary influence is through inductive effects, which may cause a minor bathochromic shift.
-
The Effect of Protonation (Hydrochloride Salt): This is the most critical factor for this molecule. As a hydrochloride salt, the compound will be protonated in solution, especially in neutral or acidic media. Protonation can occur at two sites: the pyridine ring nitrogen or the exocyclic amino group. Protonation of the ring nitrogen disrupts the aromatic system's conjugation with the amino group's lone pair, leading to a significant hypsochromic shift (a shift to a shorter wavelength) and a decrease in intensity.[4] The spectrum of the protonated form will more closely resemble that of substituted pyridine rather than a substituted aniline.
The interplay of these factors determines the final absorption spectrum. The following diagram illustrates this logical relationship.
Caption: Workflow for UV-Vis analysis of the target compound.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 2-Propan-2-ylpyridin-4-amine hydrochloride.
-
Dissolve it in 10 mL of ethanol in a volumetric flask. Ethanol is a good starting solvent as it is polar and can dissolve both the salt and potentially the free base form. This creates a 1 mg/mL stock solution.
-
Causality: A stock solution allows for precise and repeatable dilutions. Ethanol is chosen for its broad solvency and UV transparency above 210 nm.
-
-
Solvent Polarity Screening:
-
Prepare a working dilution (e.g., 10 µg/mL) from the stock solution in three different solvents: ethanol, acetonitrile, and deionized water.
-
Causality: The polarity of the solvent can stabilize the ground or excited state of the molecule differently, causing shifts in λmax. [1][5][6]Comparing spectra in solvents of varying polarity (protic like ethanol vs. aprotic like acetonitrile) reveals the nature of the electronic transitions.
-
-
pH Dependency Screening:
-
Prepare working dilutions (e.g., 10 µg/mL) from the stock solution in each of the pH buffers (4, 7, and 10).
-
Causality: This is the most critical step. The protonation state of the aminopyridine changes dramatically with pH. [4][7][8]At pH 4, the molecule will be fully protonated. At pH 10, it will likely be in its neutral (free base) form. This experiment directly measures the hypsochromic shift upon protonation.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable baseline.
-
Set the scan range from 200 nm to 400 nm.
-
For each solvent/buffer system, use the pure solvent/buffer as the blank to zero the instrument (baseline correction).
-
Measure the absorbance of each prepared sample. If the maximum absorbance is above 1.5, dilute the sample further and re-measure.
-
Causality: Baseline correction removes the absorbance contribution of the solvent itself. Keeping absorbance within the instrument's linear range (typically < 1.5) is essential for quantitative accuracy and adherence to the Beer-Lambert law. [9]
-
-
Data Analysis and Comparison:
-
Record the λmax and the absorbance value at this wavelength for each condition.
-
Summarize the data in a table, comparing the λmax values across the different solvents and pH levels.
-
Analyze the observed shifts. A shift to shorter wavelengths in acidic pH confirms the expected hypsochromic effect of protonation.
-
Conclusion
While specific literature values for the UV-Vis absorption maxima of 2-Propan-2-ylpyridin-4-amine hydrochloride are unavailable, a scientifically sound prediction can be made based on its structural components and comparison with analogs like pyridine and 4-aminopyridine. We predict a λmax of approximately 240-250 nm in acidic or neutral aqueous solution due to the protonation of the pyridine ring. The provided experimental protocol offers a comprehensive and rigorous method for researchers to validate this prediction and fully characterize the compound's spectral properties. By systematically evaluating the effects of solvent and pH, this guide ensures the generation of high-quality, reliable data crucial for research and development applications.
References
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(18). [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society (Resumed), 3318-3329. [Link]
-
Prabavathi, N., Nilufer, A., & Krishnakumar, V. (2012). Spectroscopic investigations of 2-aminopyridine. Trade Science Inc.[Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]
-
Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
-
ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. [Link]
-
ResearchGate. (n.d.). UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in 1% (v/v) DMSO/H2O (0.9% NaCl). [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2016, October 20). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. [Link]
-
All About Chemistry. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome [Video]. YouTube. [Link]
-
El-Mekkawy, A., Al-Hussain, S. A., & Al-Qahtani, S. D. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. [Link]
-
Hussein, A. A., Abed, A. H., & Abd Al-Razaq, A. A. (2023, January 14). Ultra violet estimation of promethazine HCl in pharmaceutical formulation and industrial waste water sample. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
